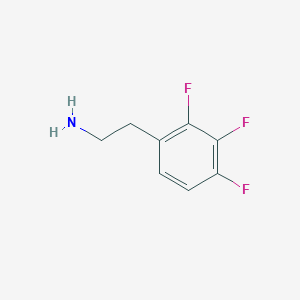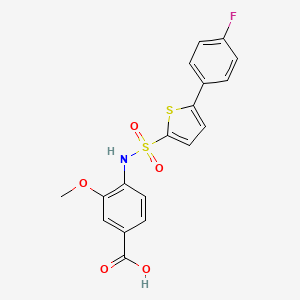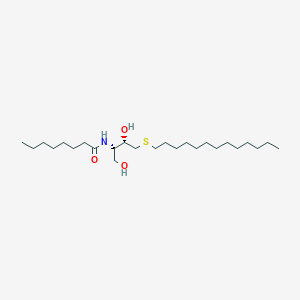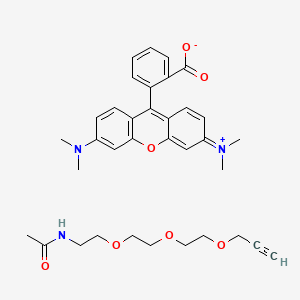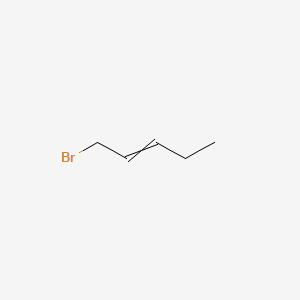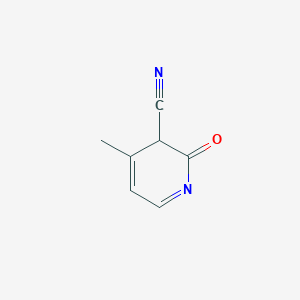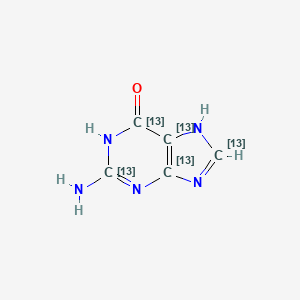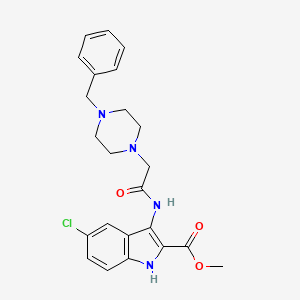
XIAP antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XIAP antagonist 1 is a compound designed to inhibit the activity of the X-linked inhibitor of apoptosis protein (XIAP). XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which plays a crucial role in regulating cell death by inhibiting caspases, the enzymes responsible for apoptosis. By antagonizing XIAP, this compound promotes apoptosis, making it a potential therapeutic agent for treating cancers and other diseases characterized by excessive cell survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of XIAP antagonist 1 involves the design and creation of phosphoroorganic small molecules that mimic the endogenous secondary mitochondrial activator of caspases (Smac) protein. These molecules are designed to block the interaction between XIAP and caspases . The synthetic route typically includes the preparation of peptidyl derivatives of phosphine oxides and α-aminoalkylphosphonic acid esters. The reaction conditions involve the use of various reagents and solvents, such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 .
Industrial Production Methods
For industrial production, the preparation method for in vivo formula involves dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and distilled water to achieve the desired concentration .
Analyse Chemischer Reaktionen
Types of Reactions
XIAP antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
XIAP antagonist 1 has a wide range of scientific research applications, including:
Cancer Therapy: By promoting apoptosis, this compound is being investigated as a potential therapeutic agent for treating various cancers, including neuroblastoma and other malignancies
Cell Death Regulation: The compound is used to study the mechanisms of cell death and survival, particularly in the context of apoptosis and necroptosis.
Inflammatory Signaling: This compound is involved in regulating inflammatory signaling pathways, making it a valuable tool for studying inflammation-related diseases.
Drug Development: The compound is used in the development of new drugs targeting XIAP and other IAPs, with the aim of improving cancer treatment outcomes.
Wirkmechanismus
XIAP antagonist 1 exerts its effects by binding to the baculovirus inhibitor of apoptosis protein repeat (BIR) domains of XIAP, thereby preventing XIAP from inhibiting caspases. This leads to the activation of caspases and the induction of apoptosis . The compound also promotes the degradation of XIAP through the ubiquitin-proteasome pathway, further enhancing its pro-apoptotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Smac Mimetics: These compounds mimic the activity of the endogenous Smac protein and target XIAP and other IAPs.
ARTS Mimetics: These compounds mimic the activity of the apoptosis-related protein in the TGFβ signaling pathway (ARTS) and specifically target XIAP.
Diketopiperazine-based Compounds: These compounds are designed to inhibit XIAP by targeting specific regions of the protein.
Uniqueness of XIAP Antagonist 1
This compound is unique in its ability to specifically target the BIR domains of XIAP and promote its degradation through the ubiquitin-proteasome pathway. This dual mechanism of action makes it a potent and effective pro-apoptotic agent .
Eigenschaften
Molekularformel |
C23H25ClN4O3 |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
methyl 3-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C23H25ClN4O3/c1-31-23(30)22-21(18-13-17(24)7-8-19(18)25-22)26-20(29)15-28-11-9-27(10-12-28)14-16-5-3-2-4-6-16/h2-8,13,25H,9-12,14-15H2,1H3,(H,26,29) |
InChI-Schlüssel |
FYKQLIUBDQREND-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)
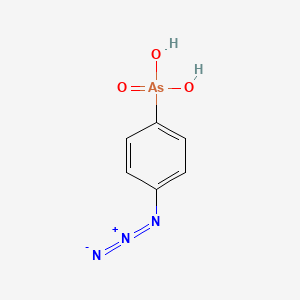

![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)
